molecular formula C23H22N4O2 B5105823 N,N-dimethyl-4-[1-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl]aniline

N,N-dimethyl-4-[1-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl]aniline

Cat. No. B5105823
M. Wt: 386.4 g/mol
InChI Key: HMHOIRIIIQAKTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dimethyl-4-[1-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl]aniline is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly referred to as DPPH, and it has been used in various scientific studies for its potential applications in the field of medicine and biochemistry.

Mechanism of Action

The mechanism of action of DPPH is not fully understood, but it is believed to act as an antioxidant and free radical scavenger. DPPH has been shown to react with free radicals, neutralizing their harmful effects. This process may help to protect cells from oxidative damage and prevent the development of certain diseases.
Biochemical and Physiological Effects:
DPPH has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and to protect cells from oxidative damage. DPPH has also been shown to have anti-inflammatory properties and to reduce the risk of cardiovascular disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using DPPH in lab experiments is its stability. DPPH is a stable compound that can be stored for long periods without significant degradation. However, one limitation of using DPPH is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on DPPH. One potential area of research is the development of new synthesis methods that can produce DPPH with higher yields and purity. Another area of research is the study of DPPH's potential applications in the field of medicine, including its use in cancer treatment and the prevention of cardiovascular disease. Additionally, further research is needed to fully understand the mechanism of action of DPPH and its effects on the body.

Synthesis Methods

The synthesis of DPPH involves the reaction of 4-nitrobenzaldehyde and 1-phenyl-3-(dimethylamino)-2-propen-1-one in the presence of hydrazine hydrate. The resulting product is then reacted with aniline to produce DPPH. This process has been optimized to produce high yields of DPPH with high purity.

Scientific Research Applications

DPPH has been widely used in scientific research for its potential applications in the field of medicine and biochemistry. It has been studied for its antioxidant properties and its ability to scavenge free radicals. DPPH has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

N,N-dimethyl-4-[2-(4-nitrophenyl)-5-phenyl-3,4-dihydropyrazol-3-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O2/c1-25(2)19-10-8-18(9-11-19)23-16-22(17-6-4-3-5-7-17)24-26(23)20-12-14-21(15-13-20)27(28)29/h3-15,23H,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMHOIRIIIQAKTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2CC(=NN2C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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